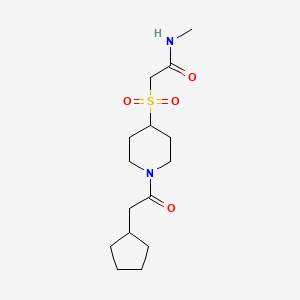

![molecular formula C24H23N5O3 B2445412 N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1226441-91-3](/img/structure/B2445412.png)

N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

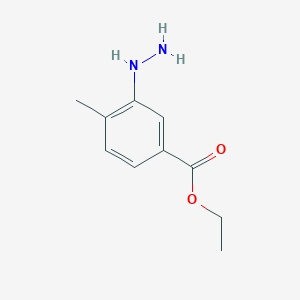

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also has a sulfonyl group attached to the piperazine ring, a methoxyphenyl group, and an isoxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the piperazine ring could be formed through a reaction of a diamine and a dihalide . The sulfonyl group could be introduced through a sulfonation reaction . The isoxazole ring could be synthesized through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation . The sulfonyl group could potentially undergo substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-tumor Activities

A study by Qi Hao-fei (2011) highlights the synthesis of novel isoxazole compounds related to N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide. These compounds exhibited notable anti-tumor activities in preliminary biological tests (Qi Hao-fei, 2011).

Antibacterial Activities

Research by Brijesh Kumar Srivastava et al. (2008) involved synthesizing novel piperazinylaryloxazolidinones, which are structurally related to the compound . These demonstrated superior antibacterial activities compared to linezolid, including effectiveness against linezolid-resistant Staphylococcus aureus strains (Brijesh Kumar Srivastava et al., 2008).

Antitumor Activity of Phthalazine Derivatives

Jingchao Xin et al. (2018) synthesized a series of 1-phenyl-4-substituted phthalazine derivatives with structures related to the compound , which showed good antitumor activity, particularly against human esophageal cancer cells (Jingchao Xin et al., 2018).

Antimicrobial Studies of Pyridine Derivatives

N. B. Patel and S. N. Agravat (2009) worked on the synthesis of pyridine derivatives, which included compounds structurally similar to N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide. These compounds exhibited considerable antibacterial activity (N. B. Patel & S. N. Agravat, 2009).

Synthesis of Flunarizine and Its Isomer

R. N. Shakhmaev et al. (2016) detailed the synthesis of flunarizine, a calcium channel blocker drug, which includes the use of similar compounds to N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide in its synthesis process (R. N. Shakhmaev et al., 2016).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a pharmaceutical, it could potentially act by interacting with biological targets such as enzymes or receptors. The piperazine ring, for instance, is found in many drugs and can have various effects on the human body .

Eigenschaften

IUPAC Name |

2-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-5-4-6-19(10-15)26-23(31)18-7-8-21-27-29(24(32)28(21)13-18)14-22(30)25-20-11-16(2)9-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIDXXNBTGDNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N''-[2-[4-(2-fluorophenyl)piperazino]-2-(2-furyl)ethyl]oxamide](/img/structure/B2445333.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)

![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)

![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)